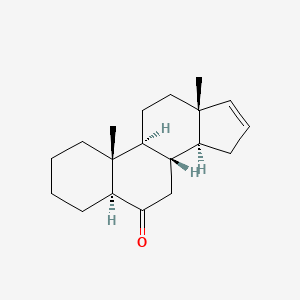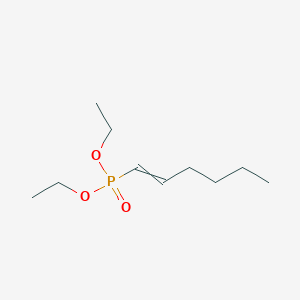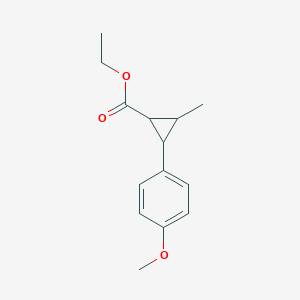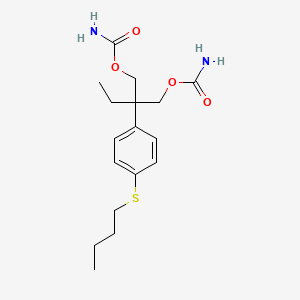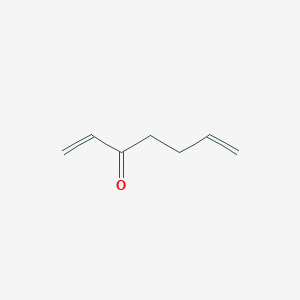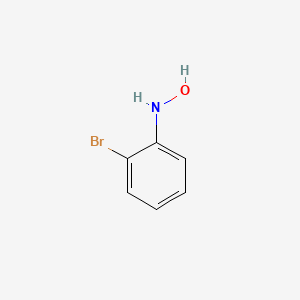![molecular formula C22H29N6S.CH3O4S<br>C23H32N6O4S2 B14690731 [2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate CAS No. 28313-51-1](/img/structure/B14690731.png)
[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a thiadiazole ring, an azo group, and a quaternary ammonium group, making it a versatile compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Azo Coupling Reaction: The azo group is introduced via a coupling reaction between a diazonium salt and an aromatic amine.
Quaternization: The final step involves the quaternization of the amine group with methyl sulphate to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Amines resulting from the cleavage of the azo bond.
Substitution Products: Substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quaternary Ammonium Compounds: Such as benzalkonium chloride and cetyltrimethylammonium bromide.
Azo Compounds: Including various azo dyes and pigments.
Thiadiazole Derivatives: Such as 1,2,4-thiadiazole-based compounds with different substituents.
Uniqueness
[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
28313-51-1 |
|---|---|
Molekularformel |
C22H29N6S.CH3O4S C23H32N6O4S2 |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C22H29N6S.CH4O4S/c1-6-27(14-15-28(3,4)5)19-12-13-20(17(2)16-19)24-25-22-23-21(26-29-22)18-10-8-7-9-11-18;1-5-6(2,3)4/h7-13,16H,6,14-15H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
ABTAMTTWNRHXGT-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


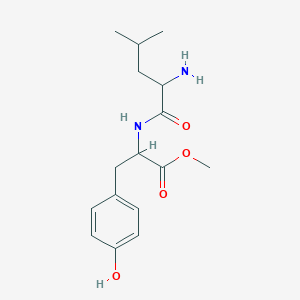
![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)
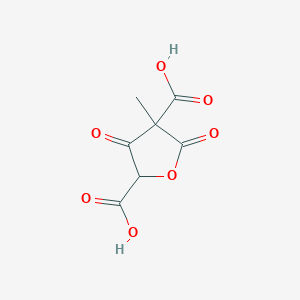
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
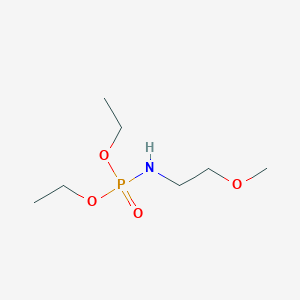
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
